molecular formula C₈H₁₄N₆O₂ B1142722 2-(2,3-Diazidopropoxy)tetrahydro-2H-pyran CAS No. 52438-81-0

2-(2,3-Diazidopropoxy)tetrahydro-2H-pyran

Cat. No.: B1142722
CAS No.: 52438-81-0
M. Wt: 226.24
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Description

2-(2,3-Diazidopropoxy)tetrahydro-2H-pyran is a chemical compound with the molecular formula C8H14N6O2 It is a derivative of tetrahydro-2H-pyran, featuring diazido groups attached to a propoxy side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Diazidopropoxy)tetrahydro-2H-pyran typically involves the reaction of tetrahydro-2H-pyran with a suitable diazido precursor. One common method is the nucleophilic substitution reaction where a halogenated propoxy derivative of tetrahydro-2H-pyran is reacted with sodium azide (NaN3) under appropriate conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Safety measures are crucial due to the potential hazards associated with azide compounds.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Diazidopropoxy)tetrahydro-2H-pyran can undergo various chemical reactions, including:

    Substitution Reactions: The azido groups can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The azido groups can be reduced to amines using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Cycloaddition Reactions: The azido groups can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

    Sodium Azide (NaN3): Used for nucleophilic substitution reactions.

    Hydrogen Gas (H2) and Palladium on Carbon (Pd/C): Used for reduction reactions.

    Alkynes: Used in cycloaddition reactions to form triazoles.

Major Products Formed

    Amines: Formed from the reduction of azido groups.

    Triazoles: Formed from cycloaddition reactions with alkynes.

Scientific Research Applications

2-(2,3-Diazidopropoxy)tetrahydro-2H-pyran has several scientific research applications:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Materials Science:

    Medicinal Chemistry: Investigated for its potential use in drug development, particularly in the synthesis of bioactive compounds.

    Bioconjugation: The azido groups can be used for bioconjugation reactions, attaching the compound to biomolecules for various applications in biology and medicine.

Mechanism of Action

The mechanism of action of 2-(2,3-Diazidopropoxy)tetrahydro-2H-pyran depends on the specific reactions it undergoes. For example, in cycloaddition reactions, the azido groups act as 1,3-dipoles, reacting with alkynes to form triazoles. In reduction reactions, the azido groups are converted to amines, which can then participate in further chemical transformations. The molecular targets and pathways involved would vary based on the specific application and the nature of the derivatives formed.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,3-Diazidopropoxy)tetrahydro-2H-pyran
  • 2-(2,3-Diazidopropoxy)tetrahydro-2H-furan
  • 2-(2,3-Diazidopropoxy)tetrahydro-2H-thiopyran

Uniqueness

This compound is unique due to its specific structural features, including the tetrahydro-2H-pyran ring and the diazido groups. These structural elements confer distinct reactivity and potential applications compared to similar compounds. For instance, the tetrahydro-2H-pyran ring provides a different steric and electronic environment compared to the furan or thiopyran analogs, leading to variations in reactivity and stability.

Properties

CAS No.

52438-81-0

Molecular Formula

C₈H₁₄N₆O₂

Molecular Weight

226.24

Origin of Product

United States

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